
Finastéride
Vue d'ensemble
Description
La finastéride est un composé synthétique de type 4-azastéroïde qui agit comme un inhibiteur puissant et sélectif de l’enzyme 5α-réductase. Cette enzyme est responsable de la conversion de la testostérone en dihydrotestostérone (DHT), une hormone qui joue un rôle clé dans des affections telles que l’hyperplasie bénigne de la prostate (HBP) et l’alopécie androgénétique (perte de cheveux de type masculin). La this compound est couramment commercialisée sous des noms de marque tels que Propecia et Proscar .
Applications De Recherche Scientifique
FDA-Approved Uses
- Benign Prostatic Hyperplasia (BPH) :
- Androgenetic Alopecia :
Off-Label Uses
- Hirsutism :
- Transgender Health :
- Reduction of Intraoperative Bleeding :
Efficacy in Androgenetic Alopecia
A pivotal study involving 1,553 men demonstrated that finasteride significantly improved hair count after one year (107 additional hairs) and two years (138 additional hairs) compared to placebo, with minimal adverse effects reported . Long-term studies have confirmed these findings, indicating sustained efficacy over ten years in Japanese men .
Safety Profile
While finasteride is generally well-tolerated, concerns regarding sexual side effects persist. A meta-analysis indicated that erectile dysfunction occurred in approximately 21% of patients treated with finasteride compared to placebo . However, many adverse effects are reversible upon discontinuation of the drug.
Summary of Key Clinical Trials
Study Type | Population Size | Duration | Key Findings |
---|---|---|---|
BPH Treatment Trial | 3,200 men | 2 years | Significant reduction in prostate volume; improved urinary symptoms |
Androgenetic Alopecia Trial | 1,553 men | 2 years | Increased hair count; improved patient self-assessment scores |
Long-term Efficacy Study | 523 Japanese men | 10 years | Sustained efficacy; minimal adverse effects reported |
Mécanisme D'action
La finastéride exerce ses effets en inhibant l’enzyme 5α-réductase, qui est responsable de la conversion de la testostérone en dihydrotestostérone (DHT). En réduisant les niveaux de DHT, la this compound contribue à soulager les symptômes associés à des affections telles que l’HBP et l’alopécie androgénétique. Les cibles moléculaires de la this compound comprennent les récepteurs aux androgènes et les voies impliquées dans la synthèse et le métabolisme de la DHT .
Composés Similaires :
Dutastéride : Un autre inhibiteur de la 5α-réductase qui est utilisé pour traiter l’HBP et l’alopécie androgénétique. .
Palmier nain : Un complément naturel qui agit comme un bloqueur léger de la DHT
Unicité de la this compound : La this compound est unique dans son inhibition sélective de la 5α-réductase de type II, ce qui la rend particulièrement efficace pour les affections dues à la DHT. Son administration orale et son profil d’efficacité et de sécurité bien documentés la distinguent encore davantage des autres traitements .
Analyse Biochimique
Biochemical Properties
Finasteride plays a crucial role in biochemical reactions by inhibiting the enzyme 5α-reductase. This enzyme is responsible for converting testosterone into the more potent androgen, dihydrotestosterone (DHT) . By inhibiting 5α-reductase, finasteride reduces the levels of DHT, which is implicated in conditions like androgenetic alopecia and benign prostatic hyperplasia . The interaction between finasteride and 5α-reductase is highly specific, leading to a significant decrease in DHT levels in the body .
Cellular Effects
Finasteride influences various types of cells and cellular processes. In prostate cells, it reduces the proliferation of epithelial cells by lowering DHT levels . This reduction in DHT also impacts cell signaling pathways, gene expression, and cellular metabolism. For instance, in hair follicle cells, finasteride can prevent miniaturization and promote hair growth by altering the local androgen environment .
Molecular Mechanism
The molecular mechanism of finasteride involves its binding to the active site of 5α-reductase, thereby inhibiting the enzyme’s activity . This inhibition prevents the conversion of testosterone to DHT, leading to decreased DHT levels. The reduction in DHT levels results in changes in gene expression and cellular functions, particularly in tissues sensitive to androgens, such as the prostate and hair follicles .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of finasteride have been observed to change over time. Stability studies have shown that finasteride can degrade under certain conditions, affecting its efficacy . Long-term studies indicate that continuous use of finasteride maintains its inhibitory effects on 5α-reductase, leading to sustained reductions in DHT levels and associated cellular effects .
Dosage Effects in Animal Models
The effects of finasteride vary with different dosages in animal models. At therapeutic doses, finasteride effectively reduces DHT levels without significant adverse effects . At higher doses, toxic effects such as liver enzyme alterations and reproductive toxicity have been observed . These findings highlight the importance of dosage optimization in clinical settings.
Metabolic Pathways
Finasteride is metabolized primarily in the liver by the cytochrome P450 enzyme system, particularly CYP3A4 . The metabolites are then excreted in the urine and feces. The metabolic pathways of finasteride involve oxidation and reduction reactions, which are crucial for its clearance from the body .
Transport and Distribution
Finasteride is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It binds to plasma proteins, which facilitates its distribution to target tissues such as the prostate and hair follicles . The localization and accumulation of finasteride in these tissues are essential for its therapeutic effects.
Subcellular Localization
Finasteride is primarily localized in the cytoplasm, where it interacts with 5α-reductase . The subcellular localization of finasteride is crucial for its inhibitory action on the enzyme. Post-translational modifications and targeting signals may also play a role in directing finasteride to specific cellular compartments .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La finastéride est synthétisée par un processus en plusieurs étapes qui implique la formation d’intermédiaires clés. La synthèse commence généralement par la préparation de dérivés de 17β-carboxamide, suivie d’une cyclisation et de modifications de groupes fonctionnels pour obtenir le produit final. Les conditions de réaction impliquent souvent l’utilisation de solvants organiques, de catalyseurs et de paramètres de température contrôlés pour assurer un rendement élevé et une pureté élevée .
Méthodes de Production Industrielle : Dans les milieux industriels, la this compound est produite à l’aide de réacteurs chimiques à grande échelle qui permettent un contrôle précis des paramètres de réaction. Le processus comprend des étapes telles que la cristallisation, la filtration et le séchage pour obtenir le produit final sous sa forme pure. Des techniques de pointe telles que la dispersion solide et l’évaporation de solvants sont également utilisées pour améliorer la solubilité et le taux de dissolution de la this compound .
Analyse Des Réactions Chimiques
Types de Réactions : La finastéride subit diverses réactions chimiques, notamment :
Oxydation : La this compound peut être oxydée pour former des dérivés hydroxylés.
Réduction : Les réactions de réduction peuvent convertir la this compound en ses formes réduites.
Substitution : Les réactions de substitution impliquent le remplacement de groupes fonctionnels au sein de la molécule de this compound
Réactifs et Conditions Courants :
Agents oxydants : Peroxyde d’hydrogène, permanganate de potassium.
Agents réducteurs : Borohydrure de sodium, hydrure d’aluminium et de lithium.
Solvants : Dichlorométhane, acétonitrile, méthanol
Principaux Produits : Les principaux produits formés à partir de ces réactions comprennent la this compound hydroxylée, la this compound réduite et divers dérivés substitués. Ces produits sont souvent analysés à l’aide de techniques telles que la chromatographie liquide et la spectrométrie de masse pour garantir leur pureté et leur stabilité .
4. Applications de la Recherche Scientifique
La this compound a une large gamme d’applications dans la recherche scientifique, notamment :
Chimie : Utilisée comme composé modèle pour étudier l’inhibition enzymatique et le métabolisme des stéroïdes.
Biologie : Étudiée pour ses effets sur la régulation hormonale et les processus cellulaires.
Médecine : Largement utilisée dans le traitement de l’HBP et de l’alopécie androgénétique. .
Industrie : Employée dans le développement de formulations pharmaceutiques et de systèmes d’administration de médicaments
Comparaison Avec Des Composés Similaires
Dutasteride: Another 5α-reductase inhibitor that is used to treat BPH and androgenetic alopecia. .
Saw Palmetto: A natural supplement that acts as a mild DHT blocker
Uniqueness of Finasteride: Finasteride is unique in its selective inhibition of type II 5α-reductase, making it particularly effective for conditions driven by DHT. Its oral administration and well-documented efficacy and safety profile further distinguish it from other treatments .
Activité Biologique
Finasteride is a synthetic 4-azasteroid compound primarily known for its role as a selective inhibitor of the enzyme 5α-reductase, which is crucial in the metabolism of testosterone to dihydrotestosterone (DHT). This article delves into the biological activity of finasteride, highlighting its mechanisms, efficacy in various conditions, and associated case studies.
Finasteride exhibits its biological activity by competitively inhibiting Type II 5α-reductase, an enzyme predominantly found in the prostate, seminal vesicles, and hair follicles. By blocking this enzyme, finasteride effectively reduces the conversion of testosterone to DHT, leading to decreased levels of DHT in serum and tissues. This reduction is significant as DHT is implicated in conditions like benign prostatic hyperplasia (BPH) and androgenetic alopecia (AGA).
- Selectivity : Finasteride shows approximately 100-fold selectivity for Type II over Type I 5α-reductase, which is predominantly expressed in sebaceous glands and the liver. Chronic administration may also influence Type I activity but to a lesser extent .
- Impact on Prostate Volume : Clinical studies indicate that finasteride treatment can lead to a reduction in prostate volume by approximately 20-30% over 6-24 months .
Benign Prostatic Hyperplasia (BPH)
Finasteride has been extensively studied for its efficacy in treating BPH. A double-blind study demonstrated that finasteride significantly reduced intraprostatic DHT levels by 91.4%, contributing to symptomatic relief and reduction in prostate size .
Table 1: Effects of Finasteride on Prostate Volume Reduction
Study Type | Duration | Prostate Volume Reduction (%) |
---|---|---|
Double-blind RCT | 6 months | 20-30% |
Long-term follow-up | 2 years | Up to 30% |
Androgenetic Alopecia (AGA)
Finasteride is also approved for the treatment of male pattern baldness. A systematic review involving multiple studies indicated that finasteride led to significant improvements in hair counts and patient assessments compared to placebo.
Table 2: Efficacy of Finasteride in AGA Treatment
Study Design | Sample Size | Improvement Rate (%) |
---|---|---|
Randomized Control Trial | 1553 | 88% |
Systematic Review | 3927 | >50% |
Case Studies and Research Findings
- Efficacy Study on AGA : In a randomized trial involving 1553 men treated with oral finasteride (1 mg), significant increases in hair counts were observed over two years. The study reported that patients experienced improved hair growth and satisfaction .
- Topical Finasteride : Recent research on topical formulations has shown comparable efficacy to oral finasteride with fewer systemic side effects. A study with 450 participants revealed that topical finasteride significantly increased hair counts compared to placebo, indicating its potential as a safer alternative .
- Adverse Effects : While finasteride is generally well-tolerated, some studies have reported adverse effects such as sexual dysfunction and psychological impacts. A comprehensive analysis indicated a higher incidence of depression and suicidality among younger patients treated with finasteride .
Pharmacogenetics and Metabolism
Finasteride undergoes extensive metabolism primarily via cytochrome P450 enzymes, particularly CYP3A4, leading to the formation of active metabolites such as ω-hydroxyfinasteride. These metabolites are further glucuronidated for elimination, influencing the drug's pharmacokinetics and individual responses based on genetic variations .
Propriétés
IUPAC Name |
(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4/h11,13-18H,6-10,12H2,1-5H3,(H,24,26)(H,25,27)/t14-,15-,16-,17+,18+,22-,23+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEPLOCGEIEOCV-WSBQPABSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CCC4C3(C=CC(=O)N4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C)CC[C@@H]4[C@@]3(C=CC(=O)N4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3020625 | |
Record name | Finasteride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3020625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Finasteride | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001984 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
52.8 [ug/mL] (The mean of the results at pH 7.4), Slightly soluble, Freely sol in chloroform, DMSO, ethanol, methanol, n-propanol; sparingly sol in propylene glycol, polyethylene glycol 400; very slightly sol in 0.1N hydrogen chloride, 0.1N sodium hydroxide, water., 1.98e-03 g/L | |
Record name | SID49666458 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Finasteride | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01216 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | FINASTERIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6793 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Finasteride | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001984 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Finasteride acts as a competitive and specific inhibitor of Type II 5α-reductase, a nuclear-bound steroid intracellular enzyme primarily located in the prostatic stromal cell that converts the androgen testosterone into the more active metabolite, 5α-dihydrotestosterone (DHT). DHT is considered to be the primary androgen playing a role in the development and enlargement of the prostate gland. It serves as the hormonal mediator for the hyperplasia upon accumulation within the prostate gland. DHT displays a higher affinity towards androgen receptors in the prostate gland compared to testosterone and by acting on the androgen receptors, DHT modulates genes that are responsible for cell proliferation. Responsible for the production of DHT together with type I 5α-reductase, the type II 5α-reductase isozyme is primarily found in the prostate, seminal vesicles, epididymides, and hair follicles as well as liver. Although finasteride is 100-fold more selective for type II 5α-reductase than for the type I isoenzyme, chronic treatment with this drug may have some effect on type I 5α-reductase, which is predominantly expressed in sebaceous glands of most regions of skin, including the scalp, and liver. It is proposed that the type I 5α-reductase and type II 5α-reductase is responsible for the production of one-third and two-thirds of circulating DHT, respectively. The mechanism of action of Finasteride is based on its preferential inhibition of Type II 5α-reductase through the formation of a stable complex with the enzyme _in vitro_ and _in vivo_. Finasteride works selectively, where it preferentially displays a 100-fold selectivity for the human Type II 5α-reductase over type I enzyme. Inhibition of Type II 5α-reductase blocks the peripheral conversion of testosterone to DHT, resulting in significant decreases in serum and tissue DHT concentrations, minimal to moderate increase in serum testosterone concentrations, and substantial increases in prostatic testosterone concentrations. As DHT appears to be the principal androgen responsible for stimulation of prostatic growth, a decrease in DHT concentrations will result in a decrease in prostatic volume (approximately 20-30% after 6-24 months of continued therapy). It is suggested that increased levels of DHT can lead to potentiated transcription of prostaglandin D2, which promotes the proliferation of prostate cancer cells. In men with androgenic alopecia, the mechanism of action has not been fully determined, but finasteride has shown to decrease scalp DHT concentration to the levels found in the hairy scalp, reduce serum DHT, increase hair regrowth, and slow hair loss. Another study suggests that finasteride may work to reduce bleeding of prostatic origin by inhibiting vascular endothelial growth factor (VEGF) in the prostate, leading to atrophy and programmed cell death. This may bestow the drug therapeutic benefits in patients idiopathic prostatic bleeding, bleeding during anticoagulation, or bleeding after instrumentation. | |
Record name | Finasteride | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01216 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Color/Form |
White to off-white crystalline solid | |
CAS No. |
98319-26-7 | |
Record name | Finasteride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98319-26-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Finasteride [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098319267 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Finasteride | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01216 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 98319-26-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=741485 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Finasteride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3020625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FINASTERIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57GNO57U7G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | FINASTERIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6793 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Finasteride | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001984 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
252-254 °C, 252 - 254 °C | |
Record name | Finasteride | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01216 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | FINASTERIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6793 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Finasteride | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001984 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.